

Triclosan-13C6: A Technical Guide to its Certificate of Analysis and Quality Standards

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and quality standards for **Triclosan-13C6**, an isotopically labeled internal standard crucial for the accurate quantification of Triclosan in various matrices. This document outlines the key quality control parameters, analytical methodologies, and data interpretation necessary for researchers and professionals in drug development and analytical science.

Certificate of Analysis: Key Quality Parameters

A Certificate of Analysis (CoA) for **Triclosan-13C6** provides critical information regarding its identity, purity, and quality. While specific values may vary between batches and suppliers, a typical CoA will include the data presented in the tables below.

Identification and Chemical Properties

This section provides fundamental information identifying the compound.



Parameter	Specification	
Product Name	Triclosan-13C6	
CAS Number	1365620-36-5[1]	
Unlabeled CAS Number	3380-34-5[1]	
Molecular Formula	C ₆ ¹³ C ₆ H ₇ Cl ₃ O ₂ [1]	
Molecular Weight	295.5 g/mol [1]	
Appearance	White to off-white solid	
Solubility	Soluble in organic solvents such as DMSO, Methanol, Acetonitrile	

Purity and Isotopic Enrichment

This section details the purity of the compound as determined by various analytical techniques.

Parameter	Method	Specification
Chemical Purity	HPLC	>95%[1]
Isotopic Enrichment	Mass Spectrometry	≥99 atom % ¹³ C
Residual Solvents	GC-HS	Conforms to ICH Q3C limits
Water Content	Karl Fischer Titration	≤0.5%

Experimental Protocols for Quality Control

The following are detailed methodologies for the key experiments cited in the Certificate of Analysis. These protocols are based on established analytical techniques for Triclosan and adapted for its ¹³C₆ labeled analogue.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity



This method is used to determine the chemical purity of **Triclosan-13C6** by separating it from any non-labeled Triclosan and other impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Ascentis Express C18, 2.7 μm, 4.6 x 100 mm, or equivalent.
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV at 280 nm.
- Injection Volume: 10 μL.
- Procedure:
 - Prepare a standard solution of Triclosan-13C6 in the mobile phase.
 - Inject the standard solution into the HPLC system.
 - Record the chromatogram and determine the retention time of the main peak.
 - Calculate the area percentage of the main peak to determine the purity.

Mass Spectrometry (MS) for Isotopic Enrichment and Identity Confirmation

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of **Triclosan-13C6**.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatograph.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.



 Mass Analyzer: Set to scan for the m/z of Triclosan-13C6 (parent ion) and unlabeled Triclosan.

Procedure:

- Infuse a dilute solution of Triclosan-13C6 directly into the mass spectrometer or inject it through the LC system.
- Acquire the mass spectrum in full scan mode.
- Confirm the presence of the [M-H]⁻ ion for **Triclosan-13C6** at the expected m/z.
- Determine the ratio of the peak intensity of the ¹³C₆ labeled ion to the unlabeled ion to calculate the isotopic enrichment.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

This method is used to identify and quantify any residual solvents from the synthesis process.

- Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
- Column: A suitable capillary column for solvent analysis (e.g., DB-624).
- Oven Temperature Program: A programmed temperature ramp to separate common organic solvents.
- Carrier Gas: Helium.
- Procedure:
 - Accurately weigh the Triclosan-13C6 sample into a headspace vial.
 - Add a suitable dissolution solvent.
 - Seal the vial and place it in the headspace autosampler.



- Heat the vial to allow volatile solvents to partition into the headspace.
- Inject the headspace gas into the GC.
- Identify and quantify residual solvents against a calibrated standard.

Quality Standards and Regulatory Context

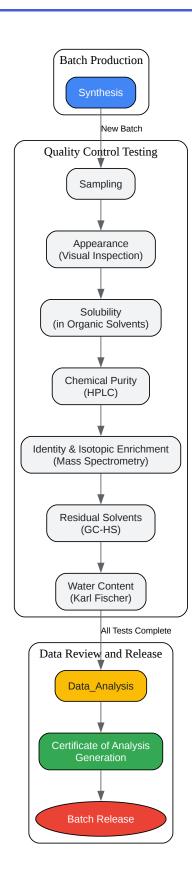
Triclosan-13C6, as a reference material, should be handled in accordance with good laboratory practices. Its quality is benchmarked against standards for analytical reference materials. The concentration of unlabeled Triclosan and other impurities should be minimized to ensure the accuracy of quantitative analyses.

The use of Triclosan in consumer products is regulated by various agencies, and its detection often requires the use of a stable isotope-labeled internal standard like **Triclosan-13C6** for accurate quantification.[2] For instance, the US Pharmacopeia (USP) provides standards for Triclosan that can be relevant for the quality control of its labeled analogue.[3]

Visualizing the Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control testing of a batch of **Triclosan-13C6**.





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